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Compound of Interest

Compound Name: 2-Acetylbenzaldehyde

Cat. No.: B1198548 Get Quote

Introduction

2-Acetylbenzaldehyde, also known as ortho-acetylbenzaldehyde or 2-formylacetophenone, is

an organic compound with the chemical formula C₉H₈O₂.[1] Its structure, featuring both an

aldehyde and a ketone functional group on a benzene ring, makes it a valuable intermediate in

various chemical syntheses. This technical guide provides a comprehensive overview of the

spectroscopic data for 2-acetylbenzaldehyde, including Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data. The information is intended for researchers,

scientists, and professionals in drug development and related fields to aid in the identification,

characterization, and quality control of this compound.

Molecular and Physical Properties
Property Value

Molecular Formula C₉H₈O₂

Molecular Weight 148.16 g/mol [1]

Appearance Solid

Melting Point 39-43 °C

CAS Number 24257-93-0[1]
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NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. Below are the predicted ¹H and ¹³C NMR spectral data for 2-acetylbenzaldehyde,

based on the analysis of its constituent functional groups and comparison with structurally

similar compounds.

¹H NMR (Proton NMR) Data (Predicted)
The ¹H NMR spectrum of 2-acetylbenzaldehyde is expected to show distinct signals for the

aldehydic proton, the methyl protons of the acetyl group, and the four protons on the aromatic

ring.

Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~10.2 Singlet 1H
Aldehyde proton (-

CHO)

~7.9 - 8.1 Multiplet 2H
Aromatic protons

(ortho to carbonyls)

~7.5 - 7.7 Multiplet 2H
Aromatic protons

(meta to carbonyls)

~2.6 Singlet 3H
Acetyl protons (-

COCH₃)

¹³C NMR (Carbon NMR) Data (Predicted)
The ¹³C NMR spectrum will provide information on the different carbon environments within the

2-acetylbenzaldehyde molecule.
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Chemical Shift (δ) (ppm) Assignment

~200 Ketone Carbonyl Carbon (C=O)

~192 Aldehyde Carbonyl Carbon (C=O)

~138
Aromatic Carbon (quaternary, attached to

acetyl)

~135
Aromatic Carbon (quaternary, attached to

aldehyde)

~128 - 134 Aromatic Carbons (CH)

~28 Acetyl Methyl Carbon (-CH₃)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-acetylbenzaldehyde will be characterized by strong absorption bands

corresponding to the carbonyl groups of the aldehyde and ketone, as well as absorptions for

the aromatic ring.

Wavenumber (cm⁻¹) Intensity Assignment

~3080 - 3010 Medium-Weak Aromatic C-H Stretch

~2850, ~2750 Weak
Aldehyde C-H Stretch (Fermi

doublet)

~1748 Strong Acetyl C=O Stretch[1]

~1695 Strong Aldehyde C=O Stretch[1]

~1600 - 1450 Medium-Strong Aromatic C=C Bending

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule. For 2-acetylbenzaldehyde, the molecular ion peak (M⁺) is expected at a mass-to-

charge ratio (m/z) corresponding to its molecular weight.
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m/z Proposed Fragment Ion

148 [M]⁺ (Molecular Ion)

133 [M - CH₃]⁺

120 [M - CO]⁺

105 [M - CHO - H₂]⁺ or [M - CH₃ - CO]⁺

91 [C₇H₇]⁺ (Tropylium ion)

77 [C₆H₅]⁺ (Phenyl ion)

43 [CH₃CO]⁺

Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility

and accurate analysis.

NMR Spectroscopy
Sample Preparation: Accurately weigh 10-20 mg of 2-acetylbenzaldehyde for ¹H NMR (or

50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent

(e.g., CDCl₃) in a clean, dry NMR tube. Ensure the solid is fully dissolved; gentle warming or

sonication may be applied if necessary.

Instrument Setup: The NMR spectrometer is typically a 400 or 500 MHz instrument.

Data Acquisition: The instrument is locked onto the deuterium signal of the solvent. The

magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a sufficient number of

scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of

scans is typically required due to the lower natural abundance of the ¹³C isotope.

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate

the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced

(typically to the residual solvent peak or an internal standard like TMS).

IR Spectroscopy
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Sample Preparation (ATR): A small amount of solid 2-acetylbenzaldehyde is placed directly

on the crystal of an Attenuated Total Reflectance (ATR) accessory. The anvil is lowered to

ensure good contact between the sample and the crystal.

Instrument Setup: A Fourier Transform Infrared (FT-IR) spectrometer is used. A background

spectrum of the clean, empty ATR crystal is recorded.

Data Acquisition: The sample spectrum is then recorded. The instrument measures the

absorption of infrared radiation at different wavenumbers.

Data Processing: The final spectrum is presented as transmittance or absorbance versus

wavenumber (in cm⁻¹).

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction: A small amount of 2-acetylbenzaldehyde is introduced into the mass

spectrometer, often via a direct insertion probe or after separation by gas chromatography

(GC-MS). The sample is vaporized in the ion source.

Ionization: The gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺) and

subsequent fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).

Detection: A detector records the abundance of each ion at a specific m/z value, generating

the mass spectrum.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-acetylbenzaldehyde.
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General Spectroscopic Analysis Workflow
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Data Processing
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Caption: A flowchart of the general workflow for spectroscopic analysis.
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Predicted Mass Spectrometry Fragmentation of 2-
Acetylbenzaldehyde
This diagram illustrates the predicted fragmentation pathway of 2-acetylbenzaldehyde under

electron ionization mass spectrometry.

Predicted Mass Spectrometry Fragmentation of 2-Acetylbenzaldehyde
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Caption: Predicted fragmentation of 2-acetylbenzaldehyde in MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Acetylbenzaldehyde: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1198548#spectroscopic-data-of-2-
acetylbenzaldehyde-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1198548#spectroscopic-data-of-2-acetylbenzaldehyde-nmr-ir-mass-spec
https://www.benchchem.com/product/b1198548#spectroscopic-data-of-2-acetylbenzaldehyde-nmr-ir-mass-spec
https://www.benchchem.com/product/b1198548#spectroscopic-data-of-2-acetylbenzaldehyde-nmr-ir-mass-spec
https://www.benchchem.com/product/b1198548#spectroscopic-data-of-2-acetylbenzaldehyde-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1198548?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198548?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

